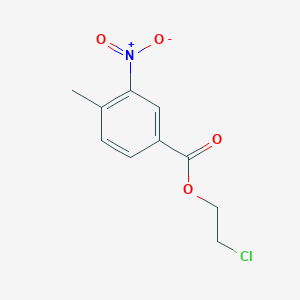
2-Chloroethyl 3-nitro-p-toluate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl 3-nitro-p-toluate is a chemical compound with the molecular formula C10H10ClNO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chloroethyl group and a nitro group attached to a toluate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 3-nitro-p-toluate typically involves the esterification of 3-nitro-p-toluic acid with 2-chloroethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 3-nitro-p-toluate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: The toluate moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reagents such as hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Reduction Reactions: 2-Chloroethyl 3-amino-p-toluate.
Oxidation Reactions: Oxidized derivatives of the toluate moiety.
Scientific Research Applications
2-Chloroethyl 3-nitro-p-toluate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloroethyl 3-nitro-p-toluate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting cellular pathways and processes.
Comparison with Similar Compounds
2-Chloroethyl 3-nitro-p-toluate can be compared with other similar compounds, such as:
2-Chloroethyl 4-nitrobenzoate: Similar structure but with a different position of the nitro group.
2-Chloroethyl 3-nitrobenzoate: Lacks the methyl group present in this compound.
2-Chloroethyl 3-amino-p-toluate: A reduced form of this compound with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
59383-11-8 |
|---|---|
Molecular Formula |
C10H10ClNO4 |
Molecular Weight |
243.64 g/mol |
IUPAC Name |
2-chloroethyl 4-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H10ClNO4/c1-7-2-3-8(6-9(7)12(14)15)10(13)16-5-4-11/h2-3,6H,4-5H2,1H3 |
InChI Key |
FHTNGTPVGWEJPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















